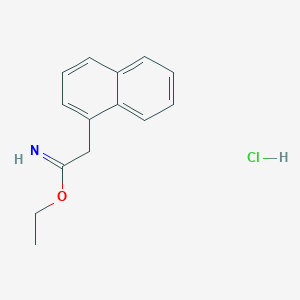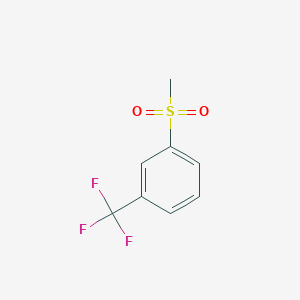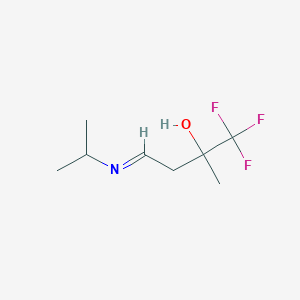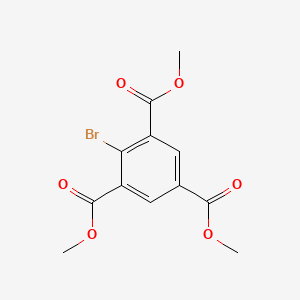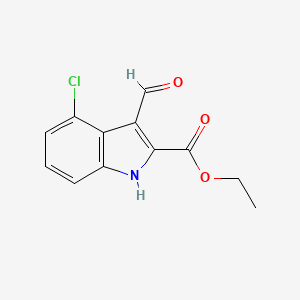
1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel β-Hydroxy-β-Trifluoromethyl Imines Production : Imines like 1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL react with trifluoromethyl group-containing ketones, leading to β-hydroxy-β-trifluoromethyl imines, offering potential in various synthetic applications (Barten, Funabiki, & Röschenthaler, 2002).
Catalysis and Reaction Studies
- Urethane Formation Catalysis : Studies on alcoholysis of phenyl isocyanate using alcohols like butan-1-ol indicate the significant impact of tertiary amine catalysts on urethane formation. This provides insights into polyurethane catalyst design and development (Waleed et al., 2022).
- Alcohol and Chloride Reaction Dynamics : Research on primary alcohols like butan-1-ol with thionyl chloride uncovers varying degrees of alkyl rearrangement, contributing to the understanding of reactions involving similar alcohols and chlorides (Hudson & Riga de Spinoza, 1976).
Applications in Organic Chemistry
- Phthalocyanine Synthesis and Electrochemical Properties : The synthesis and investigation of spectroelectrochemical properties of compounds like 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, derived from similar chemical structures, have applications in electrochemical technologies (Kamiloğlu et al., 2018).
Biofuel Research
- Biofuel Production from Microorganism Metabolism : The investigation of biofuels produced from microorganism metabolism, involving compounds like 3-methyl-2-buten-1-ol and similar structures, reveals their potential as anti-knock additives in fuels (Mack et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-phenyl-4-propan-2-yliminobutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10(2)18-12(11-7-5-4-6-8-11)9-13(3,19)14(15,16)17/h4-8,10,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAYDZSGXTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C)(C(F)(F)F)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)
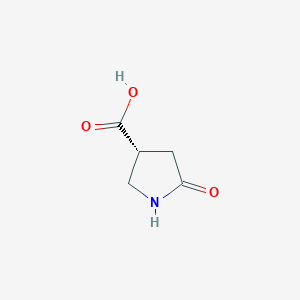
![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)
